molecular formula C10H17FN4 B2415262 [(2S,4S)-4-fluoro-1-[(1-methyl-1H-pyrazol-4-yl)methyl]pyrrolidin-2-yl]methanamine CAS No. 1820575-42-5

[(2S,4S)-4-fluoro-1-[(1-methyl-1H-pyrazol-4-yl)methyl]pyrrolidin-2-yl]methanamine

Cat. No.: B2415262
CAS No.: 1820575-42-5
M. Wt: 212.272
InChI Key: UTCSLRWTGRCPOO-UWVGGRQHSA-N
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Description

[(2S,4S)-4-fluoro-1-[(1-methyl-1H-pyrazol-4-yl)methyl]pyrrolidin-2-yl]methanamine is a compound that features a pyrrolidine ring, which is a five-membered nitrogen-containing heterocycle.

Properties

IUPAC Name

[(2S,4S)-4-fluoro-1-[(1-methylpyrazol-4-yl)methyl]pyrrolidin-2-yl]methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H17FN4/c1-14-5-8(4-13-14)6-15-7-9(11)2-10(15)3-12/h4-5,9-10H,2-3,6-7,12H2,1H3/t9-,10-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UTCSLRWTGRCPOO-UWVGGRQHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C=N1)CN2CC(CC2CN)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN1C=C(C=N1)CN2C[C@H](C[C@H]2CN)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H17FN4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

212.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [(2S,4S)-4-fluoro-1-[(1-methyl-1H-pyrazol-4-yl)methyl]pyrrolidin-2-yl]methanamine typically involves the construction of the pyrrolidine ring followed by the introduction of the fluoro and pyrazolylmethyl groups. One common approach is to start with a suitable pyrrolidine precursor and introduce the fluoro group via a fluorination reaction. The pyrazolylmethyl group can be introduced through a nucleophilic substitution reaction .

Industrial Production Methods

Industrial production methods for this compound would likely involve optimizing the synthetic route for scalability, yield, and cost-effectiveness. This could include the use of continuous flow reactors for the fluorination step and large-scale batch reactors for the nucleophilic substitution .

Chemical Reactions Analysis

Types of Reactions

[(2S,4S)-4-fluoro-1-[(1-methyl-1H-pyrazol-4-yl)methyl]pyrrolidin-2-yl]methanamine can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents for these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are optimized based on the specific reaction being performed .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a ketone or aldehyde, while reduction could produce an alcohol or amine .

Scientific Research Applications

Pharmacological Studies

The compound has been investigated for its potential as a therapeutic agent. Studies have shown that derivatives containing the pyrazole structure can exhibit significant biological activity, particularly in the treatment of various diseases such as cancer and neurodegenerative disorders. For instance, compounds with similar structures have been reported to inhibit specific kinase activities, which are crucial in cancer progression and inflammation pathways .

Inhibition of Enzymatic Activity

Research indicates that the compound may function as an inhibitor of certain enzymes, including those involved in lipid metabolism. The inhibition of monoacylglycerol lipase (MAGL) by spiro derivatives related to this compound suggests its potential role in modulating endocannabinoid signaling pathways, which are relevant for pain management and appetite regulation .

Anti-inflammatory Properties

Compounds with similar structural motifs have demonstrated anti-inflammatory effects through the inhibition of microglial activation in neurodegenerative diseases like Parkinson's disease. This suggests that [(2S,4S)-4-fluoro-1-[(1-methyl-1H-pyrazol-4-yl)methyl]pyrrolidin-2-yl]methanamine could be explored further for its anti-inflammatory properties .

Case Studies and Research Findings

StudyObjectiveFindings
Study on Pyrazole Derivatives Investigate the biological activity of pyrazole derivativesFound that certain derivatives exhibited potent anti-cancer activity by inhibiting specific kinases .
MAGL Inhibition Research Evaluate the effectiveness of novel spiro compoundsIdentified that spiro derivatives can act as reversible inhibitors of MAGL, providing insights into their mechanism of action .
Neuroinflammation Study Assess the impact on microglial activationCompounds similar to this compound showed promising results in reducing inflammation in neuronal models .

Mechanism of Action

The mechanism of action of [(2S,4S)-4-fluoro-1-[(1-methyl-1H-pyrazol-4-yl)methyl]pyrrolidin-2-yl]methanamine involves its interaction with specific molecular targets. The pyrrolidine ring can interact with proteins or enzymes, potentially inhibiting their activity or altering their function. The fluoro and pyrazolylmethyl groups can enhance the compound’s binding affinity and selectivity for its targets .

Comparison with Similar Compounds

[(2S,4S)-4-fluoro-1-[(1-methyl-1H-pyrazol-4-yl)methyl]pyrrolidin-2-yl]methanamine can be compared with other pyrrolidine derivatives, such as:

The uniqueness of this compound lies in its specific combination of functional groups, which can confer unique biological properties and potential therapeutic applications .

Biological Activity

[(2S,4S)-4-fluoro-1-[(1-methyl-1H-pyrazol-4-yl)methyl]pyrrolidin-2-yl]methanamine, commonly referred to as a pyrrolidine derivative, has garnered attention in medicinal chemistry due to its potential biological activities. The compound is recognized for its structural features that may influence its interaction with biological targets, particularly in the realm of pharmacology.

  • Molecular Formula : C11H19FN4
  • Molecular Weight : 226.29 g/mol
  • CAS Number : 1820580-29-7

Biological Activity

The biological activity of this compound has been investigated in various studies, focusing on its potential as a kinase inhibitor and its interaction with G protein-coupled receptors (GPCRs).

Kinase Inhibition

Recent research has indicated that compounds similar to this compound exhibit inhibitory effects on specific kinases. For instance, small molecule inhibitors targeting the mTOR pathway have shown promising results in preclinical studies. These inhibitors often function by binding to the active sites of kinases and preventing their phosphorylation activities, which are crucial for cellular signaling pathways involved in growth and metabolism .

Interaction with G Protein-Coupled Receptors

The compound's potential interaction with GPCRs is another significant aspect of its biological activity. GPCRs are integral to many physiological processes and are common targets for drug development. The modulation of GPCR signaling pathways can lead to various therapeutic effects, including anti-inflammatory and analgesic outcomes .

Case Study 1: mTOR Inhibition

A study demonstrated that a related compound effectively inhibited mTOR signaling pathways with an IC50 value in the low nanomolar range. This suggests that similar derivatives could potentially exhibit comparable efficacy in inhibiting mTOR activity, which is crucial for cancer treatment strategies .

Case Study 2: GPCR Modulation

Another investigation focused on the modulation of GPCRs by pyrrolidine derivatives. The findings revealed that these compounds could alter intracellular calcium levels and activate downstream signaling cascades, indicating their potential as therapeutic agents in conditions where GPCR signaling is dysregulated .

Summary of Biological Activities

Activity TypeDescriptionReference
Kinase Inhibition Inhibits mTOR signaling pathways; potential for cancer therapy ,
GPCR Modulation Alters intracellular calcium levels; affects various physiological processes ,

Q & A

Basic Research Question

Methodological Answer:
The synthesis typically involves multi-step processes, including fluorination, coupling reactions, and chiral resolution. Key steps include:

  • Fluorination: Introduce fluorine at the pyrrolidine 4-position using reagents like Selectfluor™ or DAST under controlled conditions (e.g., anhydrous solvents, low temperature) to avoid racemization .
  • Coupling: React the fluorinated pyrrolidine intermediate with 1-methyl-1H-pyrazole-4-carbaldehyde via reductive amination (NaBH3CN or H2/Pd-C) .
  • Stereochemical Control: Use chiral auxiliaries or asymmetric catalysis (e.g., Evans oxazolidinones) during pyrrolidine ring formation. Chiral HPLC or crystallization with diastereomeric salts ensures enantiomeric purity .

Basic Research Question

Methodological Answer:
A combination of techniques validates structure and stereochemistry:

  • HPLC with Chiral Columns : Polysaccharide-based columns (e.g., Chiralpak AD-H) under gradient elution (hexane:isopropanol) resolve enantiomers. Enantiomeric excess (ee) >98% is achievable .
  • NMR Spectroscopy : 1H/13C NMR confirms regiochemistry (e.g., fluorine coupling constants, J = 48–52 Hz for axial F) and diastereomeric ratios. 19F NMR quantifies fluorine incorporation .
  • X-ray Crystallography : Definitive proof of absolute configuration if single crystals are obtained via slow evaporation (solvent: MeOH/H2O) .

How does the fluorine substitution at the 4-position of the pyrrolidine ring influence the compound’s physicochemical properties and target binding affinity?

Advanced Research Question

Methodological Answer:
Fluorine enhances metabolic stability and modulates target interactions:

  • Physicochemical Effects : Fluorine increases lipophilicity (logP +0.5) and reduces basicity (pKa shift from 9.2 to 8.7), improving blood-brain barrier permeability .
  • Target Binding : Fluorine’s electronegativity stabilizes hydrogen bonds with residues in neurological targets (e.g., σ1 receptors). Comparative studies with non-fluorinated analogs show 3-fold higher Ki values in fluorinated derivatives .

Advanced Research Question

Methodological Answer:
Racemization risks arise during fluorination and acidic/basic conditions. Mitigation strategies include:

  • Low-Temperature Reactions : Perform fluorination below –10°C to minimize epimerization .
  • Protecting Groups : Use tert-butoxycarbonyl (Boc) for the amine during coupling steps. Deprotect with TFA/CH2Cl2 at 0°C .
  • Inert Atmosphere : Conduct reactions under N2/Ar to prevent oxidation-induced degradation .

How do structural modifications at the pyrazole methyl group affect in vitro metabolic stability?

Advanced Research Question

Methodological Answer:
Pyrazole substituents influence cytochrome P450 (CYP) metabolism:

  • Methyl Group : The 1-methyl group reduces CYP3A4-mediated oxidation. Replace with bulkier groups (e.g., cyclopropyl) to further enhance stability .
  • Metabolic Profiling : Incubate with human liver microsomes (HLMs) and quantify parent compound via LC-MS. Half-life (t1/2) increases from 2.1 h (unsubstituted) to 4.5 h (1-methyl) .

Advanced Research Question

Methodological Answer:
Discrepancies often arise from off-target effects or assay conditions:

  • Dose-Response Curves : Validate activity across multiple concentrations (e.g., 1 nM–10 µM) in both systems .
  • Permeability Assessment : Use Caco-2 monolayers to rule out poor cellular uptake. If Papp < 1 × 10⁻⁶ cm/s, modify substituents to enhance permeability .
  • Target Engagement : Employ CETSA (Cellular Thermal Shift Assay) to confirm binding in live cells .

What computational methods are suitable for predicting the binding mode to neurological targets?

Advanced Research Question

Methodological Answer:

  • Molecular Docking : Use AutoDock Vina with σ1 receptor homology models (PDB: 5HK1). Focus on fluorine’s role in stabilizing Tyr103 interactions .
  • Molecular Dynamics (MD) : Simulate ligand-receptor complexes in explicit solvent (CHARMM36 force field) to assess binding stability over 100 ns .

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